(2-Ethoxy-3,5-difluorophenyl)methanol
Overview
Description
(2-Ethoxy-3,5-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with ethoxy and difluoro groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol typically involves the reaction of 2-ethoxy-3,5-difluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-3,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Ethoxy-3,5-difluorobenzaldehyde or 2-Ethoxy-3,5-difluorobenzoic acid.
Reduction: 2-Ethoxy-3,5-difluorotoluene.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-3,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-3,5-difluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and difluoro groups can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl alcohol: Similar structure but lacks the ethoxy group.
2,5-Difluorobenzyl alcohol: Similar structure but with different positions of the difluoro groups.
3,5-Dichlorobenzyl alcohol: Similar structure but with chlorine substituents instead of fluorine.
Uniqueness
(2-Ethoxy-3,5-difluorophenyl)methanol is unique due to the presence of both ethoxy and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties that are not observed in its analogs, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-ethoxy-3,5-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKUBORNPIPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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